3-Fluoro-4-methyl-DL-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

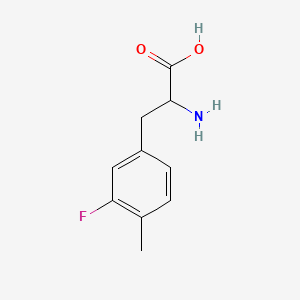

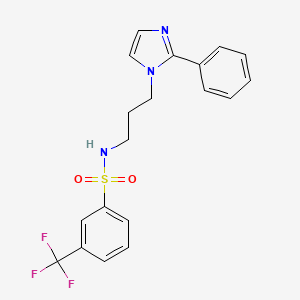

3-Fluoro-4-methyl-DL-phenylalanine is a laboratory chemical . Its IUPAC name is 4-fluoro-3-methylphenylalanine . It has a molecular weight of 197.21 . The CAS Number is 1259956-32-5 .

Synthesis Analysis

The synthesis of fluorinated compounds, including 3-Fluoro-4-methyl-DL-phenylalanine, has been a topic of interest in recent years . Various synthetic approaches have been developed, with a focus on methods that introduce fluorine into the phenyl, the β-carbon, or the α-carbon of ᴅ-or ʟ-phenylalanines .Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methyl-DL-phenylalanine is C10H12FNO2 . The Inchi Code is 1S/C10H12FNO2/c1-6-4-7 (2-3-8 (6)11)5-9 (12)10 (13)14/h2-4,9H,5,12H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis

3-Fluoro-4-methyl-DL-phenylalanine is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

Pharmaceutical Development

3-Fluoro-4-methyl-DL-phenylalanine is used in the development of pharmaceuticals due to its ability to enhance the stability and bioavailability of drugs. The incorporation of fluorine atoms can significantly alter the metabolic stability and lipophilicity of drug molecules, making them more effective and longer-lasting . This compound is particularly valuable in the design of enzyme inhibitors and therapeutic agents.

Protein Engineering

In protein engineering, 3-Fluoro-4-methyl-DL-phenylalanine is utilized to study protein folding and stability. The introduction of fluorinated amino acids can influence the hydrophobicity and conformational properties of proteins, providing insights into protein-protein interactions and folding mechanisms . This application is crucial for understanding diseases related to protein misfolding and for designing stable therapeutic proteins.

Peptide-Based Vaccines

The stability and immunogenicity of peptide-based vaccines can be enhanced by incorporating 3-Fluoro-4-methyl-DL-phenylalanine. Fluorinated amino acids help in maintaining the structural integrity of peptides under physiological conditions, which is essential for effective vaccine design . This application is particularly relevant in the development of vaccines that require long-term stability and efficacy.

Metabolic Studies

3-Fluoro-4-methyl-DL-phenylalanine is used in metabolic studies to investigate the effects of fluorinated amino acids on metabolic pathways. By substituting natural amino acids with their fluorinated counterparts, researchers can track and analyze metabolic processes using techniques like positron emission tomography (PET) . This helps in understanding the metabolic fate of drugs and nutrients in the body.

Enzyme Inhibition

The compound is also employed in the study of enzyme inhibition. Fluorinated phenylalanines can act as potent inhibitors of specific enzymes, providing a tool for studying enzyme mechanisms and developing new inhibitors for therapeutic purposes . This application is significant in drug discovery, particularly for targeting enzymes involved in diseases such as cancer and infectious diseases.

Structural Biology

In structural biology, 3-Fluoro-4-methyl-DL-phenylalanine is used to probe the structure and dynamics of proteins and peptides. The unique properties of fluorine atoms, such as their size and electronegativity, make them useful for NMR spectroscopy and X-ray crystallography studies . This application aids in the detailed understanding of molecular structures and interactions at the atomic level.

Safety and Hazards

Orientations Futures

Fluorinated compounds, including 3-Fluoro-4-methyl-DL-phenylalanine, are widely used in molecular imaging, pharmaceuticals, and materials . The synthesis of these compounds has attracted increasing attention from biologists and chemists . Future research may focus on finding or creating excellent fluoride synthase for the synthesis of fluorinated compounds .

Propriétés

IUPAC Name |

2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTNDIMQYVVGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)

![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)

![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)

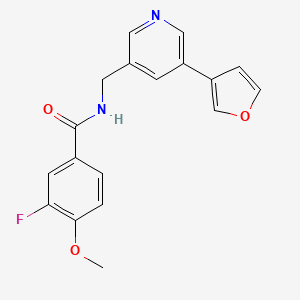

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)

![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)

![5,6-Dimethyl-3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2712671.png)